molecular formula C19H15ClO2 B3035954 2-(4-chlorophenyl)-5-[(Z)-2-methoxy-2-phenylethenyl]furan CAS No. 338786-41-7

2-(4-chlorophenyl)-5-[(Z)-2-methoxy-2-phenylethenyl]furan

Cat. No.: B3035954
CAS No.: 338786-41-7
M. Wt: 310.8 g/mol
InChI Key: AABMELXSSQYEQQ-UYRXBGFRSA-N
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Description

2-(4-chlorophenyl)-5-[(Z)-2-methoxy-2-phenylethenyl]furan, also known as 2-Chloro-5-(2-methoxy-2-phenylethyl)-furan, is a versatile chemical compound with a wide range of applications in scientific research and laboratory experiments. The synthesis of this compound is relatively simple and it can be used to study the biochemical and physiological effects of a variety of compounds.

Scientific Research Applications

Antagonizing Adipogenic Differentiation

  • Application: A derivative of benzo[b]furan, similar in structure to 2-(4-chlorophenyl)-5-[(Z)-2-methoxy-2-phenylethenyl]furan, was studied for its ability to inhibit adipocyte differentiation and induction of adipokines visfatin and resistin in 3T3-L1 adipocytes. This compound, identified as a 5-methoxybenzo[b]furan lignan, showed potential as an agent to disrupt adipogenic differentiation and block obesity-associated inflammatory and metabolic diseases (Sung et al., 2010).

Antibacterial and Antiinflammatory Activities

  • Application: Pyrazoline derivatives incorporating elements similar to this compound have shown potent antibacterial and anti-inflammatory activities. These compounds were synthesized using microwave irradiation methods and displayed significant biological activity (Ravula et al., 2016).

Photochemical Applications

  • Application: The photolysis of related compounds in the presence of furan, pyrrole, thiophene, and their derivatives has been studied for the smooth synthesis of 2-(4-N,N-dimethylaminophenyl) heterocycles. This research showcases the potential of similar compounds in photochemical applications (Guizzardi et al., 2000).

Solar Cell Applications

  • Application: A novel soluble asymmetric acrylonitrile derivative with structural similarities to this compound was synthesized and evaluated as an electron acceptor in bulk heterojunction organic solar cells. This highlights the potential use of similar compounds in photovoltaic applications (Kazici et al., 2016).

Leukotriene B(4) Inhibitory Activity

  • Application: Derivatives of benzo[b]furan, structurally related to this compound, were prepared and demonstrated strong inhibition of calcium mobilization in cells, suggesting potential applications in targeting leukotriene B(4) (Sakata et al., 2007).

Antinociceptive and Anti-inflammatory Properties

  • Application: Thiazolopyrimidine derivatives, incorporating similar structural features, showed significant antinociceptive and anti-inflammatory activities. This suggests possible medicinal applications for related compounds in pain and inflammation management (Selvam et al., 2012).

Properties

IUPAC Name

2-(4-chlorophenyl)-5-[(Z)-2-methoxy-2-phenylethenyl]furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO2/c1-21-19(14-5-3-2-4-6-14)13-17-11-12-18(22-17)15-7-9-16(20)10-8-15/h2-13H,1H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABMELXSSQYEQQ-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=CC1=CC=C(O1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C(=C\C1=CC=C(O1)C2=CC=C(C=C2)Cl)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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